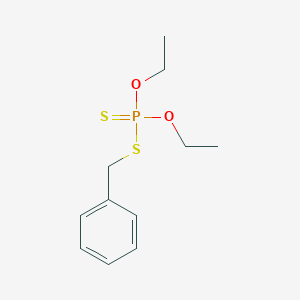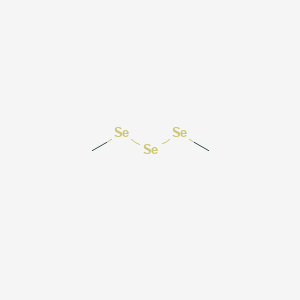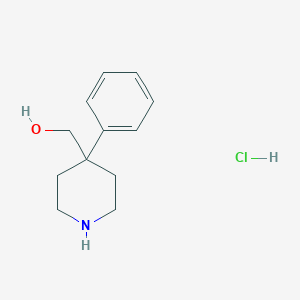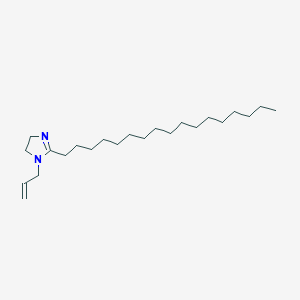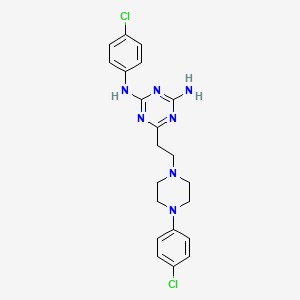![molecular formula C9H6N2OS2 B14718848 [(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate CAS No. 21564-18-1](/img/structure/B14718848.png)
[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring. The presence of the thiocyanate group adds unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate typically involves the reaction of 2-mercaptobenzoxazole with methyl thiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiocyanate group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of new benzoxazole derivatives with different functional groups.
科学研究应用
[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antif
属性
CAS 编号 |
21564-18-1 |
|---|---|
分子式 |
C9H6N2OS2 |
分子量 |
222.3 g/mol |
IUPAC 名称 |
1,3-benzoxazol-2-ylsulfanylmethyl thiocyanate |
InChI |
InChI=1S/C9H6N2OS2/c10-5-13-6-14-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2 |
InChI 键 |
ZGBQFBFXUXGIRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)SCSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)

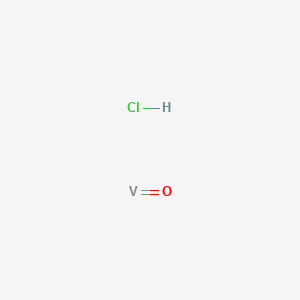
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
